Crolibulin
Descripción general
Descripción
Crolibulin, also known as EPC2407, is a small molecule that has been used in trials studying the treatment of Solid Tumor and Anaplastic Thyroid Cancer . It belongs to the class of organic compounds known as neoflavonoids, which are compounds with a structure based on the 4-phenylchromene backbone .
Synthesis Analysis
Indole-tethered chromene derivatives, which include crolibulin, were synthesized in a one-pot multicomponent reaction using N-alkyl-1H-indole-3-carbaldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile, catalyzed by DBU at 60–65 °C in a short reaction time .
Molecular Structure Analysis
The molecular structure of crolibulin reveals interactions between crolibulin and tubulin, which helps explain the results of the structure-activity-relationship (SAR) studies and provides a solid structural basis for the design and development of new 4-Aryl-4H-chromenes derivatives as MTAs .
Chemical Reactions Analysis
While specific chemical reactions involving crolibulin are not detailed in the search results, it’s worth noting that the interactive chemical reaction platform, SCAN, is developed for analyzing the chemical reaction path network . This could potentially be used to analyze crolibulin’s chemical reactions in the future.
Physical And Chemical Properties Analysis
Crolibulin has an average weight of 417.263 and a chemical formula of C18H17BrN4O3 . More detailed physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
Crolibulin: A Comprehensive Analysis of Scientific Research Applications
Oncology Tumor Perfusion and Water Diffusivity Assessment: Crolibulin has been utilized in clinical studies to measure treatment-induced changes in tumor perfusion and water diffusivity using advanced imaging techniques like dynamic contrast-enhanced MRI (DCE-MRI) and diffusion-weighted MRI (DW-MRI). These assessments help in understanding the drug’s impact on tumor biology and its potential efficacy in cancer treatment .
Anti-Tumor Activity Microtubulin Inhibition: As a microtubulin inhibitor, Crolibulin destabilizes spindles and induces apoptosis, leading to the disruption of neovascular endothelial cells and consequently, the blood flow to the tumor. This mechanism is crucial for its direct antitumor effects observed both in vivo and in vitro .
Clinical Trials Solid Tumors and Anaplastic Thyroid Cancer: Crolibulin has been a subject of clinical trials studying its effectiveness in treating solid tumors and anaplastic thyroid cancer. These trials aim to evaluate the safety, tolerability, and therapeutic potential of Crolibulin in these malignancies .
Drug Development Structure-Activity Relationship (SAR) Studies: SAR studies have indicated that Crolibulin’s cyano group and A-ring are critical for its anti-tumor action. Efforts are being made to design novel analogues based on the Crolibulin scaffold to enhance its efficacy while minimizing neurological and cardiovascular toxicity .
Combination Therapy Enhancing Efficacy with Cisplatin: Early clinical studies suggest that combining Crolibulin with other chemotherapeutic agents like cisplatin could enhance its efficacy. The primary objective is to assess the safety and tolerability of this combination therapy in dose-seeking cohorts .
Pharmacodynamics Dose-Response Assessment: Quantitative MRI has been employed in phase 1 clinical studies of Crolibulin to assess dose-response relationships. This involves measuring how different doses of the drug affect tumor perfusion and water diffusivity, which are critical parameters for determining the optimal therapeutic dose .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Crolibulin primarily targets the protein tubulin . Tubulin is a major component of the eukaryotic cytoskeleton, which is involved in cellular motility, intracellular transport, cell structure, and maintenance of cell structure . Most importantly, tubulin is responsible for the separation of chromosomes during mitosis , making it an important target for anti-cancer therapies.
Mode of Action
Crolibulin is a microtubule inhibitor . It binds to the colchicine binding site on tubulin , which disrupts the normal function of microtubules. This disruption leads to the destabilization of spindles and induces apoptosis , resulting in the disruption of neovascular endothelial cells and a decrease in blood flow to the tumor .
Biochemical Pathways
The primary biochemical pathway affected by crolibulin is the microtubule assembly pathway . By inhibiting tubulin, crolibulin disrupts the formation and function of microtubules, which are essential for cell division and other cellular processes . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Pharmacokinetics
In a multisite phase 1 clinical study of crolibulin, treatment-induced changes in tumor perfusion and water diffusivity were measured using dynamic contrast-enhanced mri . The study found a strong correlation between higher plasma drug Cmax and a linear combination of reduction in tumor fraction with AUC90s > 15.8 mM s, and increase in tumor fraction with ve < 0.3 . A higher plasma drug AUC was correlated with a linear combination of increase in tumor fraction with ADC < 1.1 × 10−3 mm2/s, and increase in tumor fraction with ve < 0.3 . These findings suggest that crolibulin may cause cell swelling and decreased tumor perfusion 2–3 days post-treatment .
Result of Action
The primary result of crolibulin’s action is the induction of apoptosis in cancer cells . By disrupting the function of microtubules, crolibulin can cause cell cycle arrest and trigger programmed cell death . This can lead to a decrease in tumor size and potentially slow the progression of the disease .
Propiedades
IUPAC Name |
(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXONINOYTKKXQQ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142925 | |
Record name | Crolibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The molecule has been shown to induce tumor cell apoptosis and selectively inhibit growth of proliferating cell lines, including multi-drug resistant cell lines. | |
Record name | EPC2407 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05189 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Crolibulin | |
CAS RN |
1000852-17-4 | |
Record name | Crolibulin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000852174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crolibulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Crolibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CROLIBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ENT43KY91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.